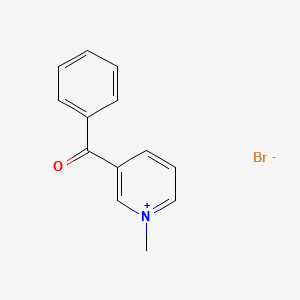

3-Benzoyl-1-methylpyridin-1-ium bromide

Description

3-Benzoyl-1-methylpyridin-1-ium bromide is a pyridinium-based quaternary ammonium salt characterized by a methyl group at the 1-position and a benzoyl (C₆H₅CO-) substituent at the 3-position of the pyridinium ring. Pyridinium bromides are often studied for their ionic nature, solubility in polar solvents, and applications in medicinal chemistry (e.g., as enzyme inhibitors or cholinergic agents) .

Key features of 3-benzoyl-1-methylpyridin-1-ium bromide likely include:

- Polarity: The quaternary ammonium group and bromide counterion enhance solubility in water and polar organic solvents.

- Bioactivity: The benzoyl group may confer affinity for hydrophobic binding pockets in proteins, similar to Sepantronium bromide (YM-155), which contains a benzoyl-like moiety and exhibits potent anticancer activity .

- Stability: The aromatic pyridinium core and electron-withdrawing benzoyl group may stabilize the cation against nucleophilic attack.

Properties

CAS No. |

6012-20-0 |

|---|---|

Molecular Formula |

C13H12BrNO |

Molecular Weight |

278.14 g/mol |

IUPAC Name |

(1-methylpyridin-1-ium-3-yl)-phenylmethanone;bromide |

InChI |

InChI=1S/C13H12NO.BrH/c1-14-9-5-8-12(10-14)13(15)11-6-3-2-4-7-11;/h2-10H,1H3;1H/q+1;/p-1 |

InChI Key |

WEDMKRTZEKENGH-UHFFFAOYSA-M |

Canonical SMILES |

C[N+]1=CC=CC(=C1)C(=O)C2=CC=CC=C2.[Br-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzoyl-1-methylpyridin-1-ium bromide typically involves the reaction of 3-benzoylpyridine with methyl bromide. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The product is often purified using large-scale crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

3-Benzoyl-1-methylpyridin-1-ium bromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in ethanol.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyridinium salts.

Scientific Research Applications

3-Benzoyl-1-methylpyridin-1-ium bromide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

Industry: Utilized in the production of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Benzoyl-1-methylpyridin-1-ium bromide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular pathways. For example, it may inhibit cholinesterase enzymes, affecting neurotransmission in the nervous system .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridinium Bromides

The following table summarizes critical differences between 3-benzoyl-1-methylpyridin-1-ium bromide and analogous compounds:

Substituent Effects on Bioactivity

- Benzoyl vs. Benzyl Groups: The benzoyl group in 3-benzoyl-1-methylpyridin-1-ium bromide may enhance interactions with hydrophobic enzyme pockets compared to the benzyl group in Benzpyrinium bromide. Sepantronium bromide’s benzoyl-containing structure demonstrates this principle, showing nanomolar potency against cancer cells .

- Carbamoyloxy vs. Methylamino Groups: Benzpyrinium’s dimethylcarbamoyloxy group contributes to its cholinergic effects, while the methylamino group in 1-benzyl-4-methyl-3-(methylamino)pyridin-1-ium bromide may alter basicity and hydrogen-bonding capacity .

Solubility and Stability

- However, the ionic nature of the bromide salt counterbalances this effect.

- Degradation Pathways: Pyridinium bromides with electron-withdrawing groups (e.g., benzoyl) are less prone to hydrolysis than those with electron-donating substituents (e.g., methylamino) .

Crystallographic Behavior

The benzoyl group in the target compound may introduce steric hindrance, altering packing efficiency compared to smaller substituents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.